molecular formula C16H13N3O4S B2861614 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034302-75-3

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2861614
CAS No.: 2034302-75-3
M. Wt: 343.36
InChI Key: IXQJMDFYFTXSHO-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole moiety, linked via a carboxamide group to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. The methyl group on the oxadiazole increases lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)10-6-7-24-16(10)18-14(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJMDFYFTXSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a benzo[b][1,4]dioxine moiety. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molar mass of approximately 342.36 g/mol. The presence of the oxadiazole ring is notable for its contribution to the compound's biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown efficacy against various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Antitubercular Activity : Some oxadiazole derivatives have been reported to possess anti-tubercular properties against Mycobacterium tuberculosis. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against resistant strains .
  • Antitumor Properties : The compound has also been evaluated for its potential in cancer therapy. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act by inhibiting enzymes critical for microbial or cancer cell survival.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA or inhibit DNA synthesis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are believed to induce oxidative stress in target cells leading to apoptosis.

Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that the compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria with varying MIC values ranging from 62.5 to 100 µg/mL depending on the specific strain tested .

Antitubercular Activity

In another investigation focused on anti-tubercular activity, this compound was found to be effective against monoresistant strains of Mtb, showcasing its potential as a lead compound for further development in tuberculosis treatment .

Anticancer Potential

Research into the anticancer properties revealed that this compound could inhibit cell proliferation in various cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Heterocycle Substituents Key Functional Groups Reference
Target Compound Thiophene 3-Methyl-1,2,4-oxadiazole, Dihydrodioxine Carboxamide, Oxadiazole
N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (887875-39-0) Thiophene Nitro group, Dihydrodioxine Carboxamide, Oxadiazole, Nitro
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (78) Thiazole Benzo[d][1,3]dioxole, Methoxyphenyl Carboxamide, Thiazole, Cyclopropane
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2) Thiazole Thienyl, Ethylamino Carboxamide, Thiazole, Ketone

Comparison with N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (887875-39-0)

  • Structural Similarities : Both compounds share a thiophene-oxadiazole-carboxamide backbone and dihydrodioxine/dihydrobenzodioxine scaffold, suggesting comparable conformational preferences .
  • Key Differences: Substituents: The target compound has a 3-methyl-oxadiazole group, whereas 887875-39-0 features a 5-nitro-thiophene. Positional Isomerism: The dihydrodioxine in the target is part of the carboxamide side chain, while in 887875-39-0, it is directly attached to the oxadiazole. This may influence binding interactions in biological targets.
  • Biological Implications : The nitro group in 887875-39-0 could confer redox activity or metabolic lability, whereas the methyl group in the target compound may enhance stability and lipophilicity.

Comparison with Thiazole-Based Analogs

Thiazole derivatives (e.g., compound 78 and 1104637-08-2 ) exhibit distinct properties due to sulfur inclusion:

  • Electronic Effects : Thiazole’s sulfur atom provides polarizability and hydrogen-bonding capabilities absent in oxadiazoles.
  • Biological Activity : Thiazoles are prevalent in antimicrobial and antitumor agents (e.g., 1,3,4-thiadiazole derivatives in ), while oxadiazoles are often explored for kinase inhibition (e.g., PI3K pathways ).
  • Pharmacokinetics : Thiazoles may exhibit higher metabolic clearance due to sulfur oxidation, whereas oxadiazoles (particularly methyl-substituted) could demonstrate improved half-lives.

Q & A

Basic: What are the standard synthetic routes for N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of benzo[d][1,4]dioxine-2-carboxylic acid derivatives with thiophene intermediates containing oxadiazole substituents.
  • Step 2: Formation of the oxadiazole ring via cyclization using reagents like iodine and triethylamine in acetonitrile or DMF under reflux .
  • Step 3: Purification via column chromatography or recrystallization to isolate the product.
    Key Methods:
StepReagents/ConditionsYield Optimization
1DCC/DMAP, THF, 0°C→RTUse excess carbodiimide for coupling
2I₂, Et₃N, DMF, 80°CShort reaction times (1–3 min) prevent side reactions
3Ethanol/water recrystallizationSlow cooling improves crystal purity

Advanced: How can structural modifications influence the compound’s bioactivity?

Structural-Activity Relationship (SAR) Design:

  • Oxadiazole Ring Modifications: Replace 3-methyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions with target proteins .
  • Thiophene Substituents: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to improve binding affinity in enzyme assays .
  • Dihydrobenzo[d][1,4]dioxine Core: Fluorination at the 7-position (analogous to ) may increase metabolic stability .
    Experimental Workflow:

Synthesize analogs via parallel combinatorial chemistry.

Screen for activity in in vitro assays (e.g., kinase inhibition).

Validate top candidates using molecular docking (e.g., GSK-3β binding simulations) .

Basic: What spectroscopic techniques are used to characterize this compound?

Core Methods:

  • ¹H/¹³C NMR: Confirm regiochemistry of oxadiazole and thiophene linkages. For example, oxadiazole protons appear as singlets at δ 8.2–8.5 ppm .
  • HRMS: Verify molecular ion ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Case Study: Discrepancies in IC₅₀ values across studies may arise from assay conditions.
Resolution Strategy:

Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

Replicate Under Varied Conditions: Test pH dependence (e.g., pH 7.4 vs. 6.5) to assess protonation effects on activity .

Meta-Analysis: Compare data across >3 independent studies to identify trends (e.g., vs. 14).

Basic: What are the recommended storage conditions for this compound?

  • Stability: Store at −20°C in amber vials under argon to prevent oxidation of the thiophene and oxadiazole moieties.
  • Solubility: DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced: How to design a mechanistic study for its potential kinase inhibition?

Protocol:

Enzyme Assays: Use recombinant kinases (e.g., EGFR, GSK-3β) with ATP-Glo™ luminescence detection .

Competitive Binding Studies: Perform SPR (Surface Plasmon Resonance) to measure KD values.

Cellular Validation: Knockdown target kinases via siRNA and assess rescue of compound-induced effects .

Basic: What are the key solubility and formulation challenges?

Challenges:

  • Low aqueous solubility due to hydrophobic thiophene/oxadiazole groups.
    Solutions:
  • Use cyclodextrin-based formulations (e.g., β-cyclodextrin at 10% w/v) for in vivo studies.
  • Nanoemulsification (particle size <200 nm) enhances bioavailability .

Advanced: How to optimize reaction yields in large-scale synthesis?

Scale-Up Strategies:

  • Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproducts.
  • Flow Chemistry: Implement continuous-flow reactors for cyclization steps to improve heat transfer and yield .
    Yield Data:
ScaleYield (Lab vs. Pilot)
1 g65%
100 g52% (optimized flow)

Basic: What safety precautions are required during handling?

  • PPE: Gloves, lab coat, and goggles (potential irritant per ).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .

Advanced: How to evaluate its pharmacokinetic properties preclinically?

In Vivo Protocol:

ADME Profiling: Administer orally (10 mg/kg) to Sprague-Dawley rats.

Plasma Sampling: LC-MS/MS analysis at 0.5, 1, 2, 4, 8, 24 h post-dose.

Metabolite ID: Use HRMS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .

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